N-{[2-Methoxy-6-(methoxymethoxy)phenyl]methylidene}hydroxylamine
Description
N-{[2-Methoxy-6-(methoxymethoxy)phenyl]methylidene}hydroxylamine is a Schiff base derivative characterized by a hydroxylamine group (-NHOH) conjugated to a substituted benzaldehyde moiety. The phenyl ring features methoxy (-OCH₃) and methoxymethoxy (-OCH₂OCH₃) groups at the 2- and 6-positions, respectively. These substituents impart unique electronic and steric properties, distinguishing it from simpler arylaldoxime derivatives.
Properties
CAS No. |
820973-49-7 |
|---|---|
Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
N-[[2-methoxy-6-(methoxymethoxy)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C10H13NO4/c1-13-7-15-10-5-3-4-9(14-2)8(10)6-11-12/h3-6,12H,7H2,1-2H3 |
InChI Key |
JSTPAMWMLAJIRO-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC=CC(=C1C=NO)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-Methoxy-6-(methoxymethoxy)phenyl]methylidene}hydroxylamine typically involves the reaction of 2-methoxy-6-(methoxymethoxy)benzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently converted to the desired hydroxylamine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{[2-Methoxy-6-(methoxymethoxy)phenyl]methylidene}hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The methoxy and methoxymethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-{[2-Methoxy-6-(methoxymethoxy)phenyl]methylidene}hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[2-Methoxy-6-(methoxymethoxy)phenyl]methylidene}hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound useful in research on enzyme function and regulation.
Comparison with Similar Compounds
Structural and Substituent Effects
The target compound’s distinct methoxymethoxy group introduces both steric bulk and enhanced electron-donating capacity compared to analogs with nitro, chloro, or trifluoromethyl substituents. Key comparisons include:
Key Observations :
- Electron-Donating vs.
- Steric Effects: The methoxymethoxy group at the 6-position increases steric hindrance, likely reducing reaction rates in bulky transition states compared to smaller substituents like -Cl or -NO₂ .
Physical and Crystallographic Properties
- Crystal Packing : highlights that analogous hydroxylamine derivatives form hydrogen-bonded networks (e.g., O—H···N interactions in tetramers). The target compound’s methoxymethoxy group may disrupt such packing, leading to lower melting points or altered solubility compared to nitro or chloro analogs .
- Thermal Stability: Electron-donating groups (e.g., -OCH₃) generally enhance thermal stability relative to electron-withdrawing groups (e.g., -NO₂ in 2g), as seen in hydroxamic acids () .
Biological Activity
N-{[2-Methoxy-6-(methoxymethoxy)phenyl]methylidene}hydroxylamine, with the CAS number 820973-49-7, is a compound that has garnered attention in recent research due to its potential biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including anti-inflammatory properties and potential neuroprotective effects.
- Molecular Formula : C₁₀H₁₃N₁O₄
- Molecular Weight : 211.215 g/mol
- Structure : The compound features a hydroxylamine functional group attached to a substituted phenyl ring, which is critical for its biological interactions.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of compounds related to hydroxylamines. For instance, a study involving the synthesis of isoxazole derivatives from chalcones demonstrated that these compounds exhibited moderate to strong anti-inflammatory activity when tested using the carrageenan-induced paw edema method. This method is a widely accepted model for assessing anti-inflammatory effects in vivo .
Key Findings:
- Mechanism : The anti-inflammatory action is likely mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in the inflammatory response by promoting the synthesis of prostaglandins .
- Comparative Analysis : In comparative studies, this compound showed promising results similar to known anti-inflammatory agents.
Neuroprotective Effects
Another aspect of interest is the neuroprotective potential of this compound. Hydroxylamines have been studied for their ability to protect neuronal cells from oxidative stress, which is particularly relevant in conditions such as Alzheimer's disease.
Research Insights:
- Cellular Models : In cellular models simulating Alzheimer’s disease, compounds derived from hydroxylamines were found to interact favorably with mitochondrial complex I, suggesting a mechanism that could mitigate neuronal damage .
- Structure-Activity Relationship (SAR) : Studies indicated that specific structural features of hydroxylamines enhance their neuroprotective activity, which could be applicable to this compound as well .
Case Studies and Experimental Data
Q & A
Basic Question
- HPLC-PDA : Monitor degradation products using a C18 column (methanol/water gradient). Hydrolysis products (e.g., benzaldehyde derivatives) elute earlier than the parent compound .
- TGA/DSC : Assess thermal stability; decomposition typically occurs above 150°C .
Advanced Question
Under acidic conditions (pH <3), the imine bond hydrolyzes to yield 2-methoxy-6-(methoxymethoxy)benzaldehyde and hydroxylamine. Use LC-MS/MS to identify transient intermediates (e.g., Schiff base adducts). Computational modeling (DFT) predicts degradation pathways and activation energies .
How does the compound interact with biological macromolecules, and what are its potential genotoxic effects?
Advanced Question
The hydroxylamine group can form DNA adducts via reaction with guanine residues. Experimental protocols include:
- Adduct Preparation : Incubate the compound with deoxyguanosine in phosphate buffer (pH 7.4) at 37°C for 24 hours.
- HPLC-MS/MS : Detect C8-, O6-, and N2-guanine adducts using a Q-TOF mass spectrometer .
- Mutagenicity Assays : Ames tests with TA98 and TA100 strains assess frameshift and base-pair mutations .
What computational methods are suitable for predicting its reactivity in nucleophilic or electrophilic environments?
Advanced Question
- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to calculate Fukui indices, identifying reactive sites (e.g., imine nitrogen as electrophilic center) .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water/DMSO) to predict solubility and aggregation behavior .
How does the methoxymethoxy group influence electronic properties compared to simpler methoxy analogs?
Basic Question
The MOM group’s electron-donating effect increases the aromatic ring’s electron density, enhancing nucleophilicity at the imine nitrogen. Compare UV-Vis spectra:
- λmax : MOM derivatives show a ≈10 nm bathochromic shift vs. methoxy analogs due to extended conjugation .
Advanced Question
Electrochemical studies (cyclic voltammetry) reveal oxidation potentials. The MOM group lowers the oxidation potential by 0.2 V, indicating easier radical formation. EPR spectroscopy detects nitroxide radicals under oxidative conditions .
What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Advanced Question
- Continuous Flow Chemistry : Reduces reaction time (2 hours vs. 6 hours batch) and improves yield (85% vs. 70%) by enhancing heat/mass transfer .
- Quality Control : Implement PAT (Process Analytical Technology) with inline FTIR to monitor imine formation in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
